REACTION_CXSMILES
|
C([NH:8][CH2:9][CH:10]([OH:20])[CH2:11][O:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[NH2:8][CH2:9][CH:10]([OH:20])[CH2:11][O:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1
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Name
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|
Quantity
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28.3 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)NCC(COC1=NC=CC=C1C)O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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12 g
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Type
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catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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NCC(COC1=NC=CC=C1C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |